molecular formula C12H13NO B8482645 4-(Tetrahydro-2H-pyran-4-yl)benzonitrile

4-(Tetrahydro-2H-pyran-4-yl)benzonitrile

Cat. No. B8482645
M. Wt: 187.24 g/mol
InChI Key: BYIBKGKWTUPLRA-UHFFFAOYSA-N
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Patent
US08470811B2

Procedure details

186 mg (0.594 mmol) of nickel(II) iodide, 90 mg (0.594 mmol) of trans-2-aminocyclohexanol hydrochloride and 3.63 g (19.8 mmol) of sodium hexamethyldisilazide were added to a solution of 2.91 g (19.8 mmol) of 4-cyanophenylboronic acid [M. Nishimura et al., Tetrahedron 2002, 58 (29), 5779-5788] in 20 ml of isopropanol. The suspension thus obtained was stirred at RT under an argon atmosphere for 5 min. Then 2.1 g (9.90 mmol) of 4-iodotetrahydropyran [Heuberger et al., J. Chem. Soc. 1952, 910] were added. After the reaction mixture had been stirred at a temperature of 75° C. for 15 h, it was cooled to RT and substantially freed of inorganic salts with dichloromethane by filtration through approx. 50 g of silica gel. The crude product was purified by MPLC (silica gel, eluent: dichloromethane). 986 mg (53% of theory) of the title compound were obtained.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
3.63 g
Type
reactant
Reaction Step Two
Quantity
2.91 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
186 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.N[C@@H]1[CH2:8][CH2:7][CH2:6][CH2:5][C@H:4]1[OH:9].C[Si](C)(C)[N-][Si](C)(C)C.[Na+].[C:20]([C:22]1[CH:27]=[CH:26][C:25](B(O)O)=[CH:24][CH:23]=1)#[N:21].IC1CCOCC1>C(O)(C)C.[Ni](I)I>[O:9]1[CH2:8][CH2:7][CH:6]([C:25]2[CH:26]=[CH:27][C:22]([C:20]#[N:21])=[CH:23][CH:24]=2)[CH2:5][CH2:4]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
IC1CCOCC1
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
Cl.N[C@H]1[C@@H](CCCC1)O
Name
Quantity
3.63 g
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
Name
Quantity
2.91 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)B(O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
186 mg
Type
catalyst
Smiles
[Ni](I)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under an argon atmosphere for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension thus obtained
STIRRING
Type
STIRRING
Details
After the reaction mixture had been stirred at a temperature of 75° C. for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to RT
FILTRATION
Type
FILTRATION
Details
substantially freed of inorganic salts with dichloromethane by filtration through approx. 50 g of silica gel
CUSTOM
Type
CUSTOM
Details
The crude product was purified by MPLC (silica gel, eluent: dichloromethane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O1CCC(CC1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.